molecular formula C21H18N2O4S B3862055 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

Cat. No. B3862055
M. Wt: 394.4 g/mol
InChI Key: BGGUREQAWFVFOD-XKZIYDEJSA-N
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Description

3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate, also known as MPACPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has shown promising results as a potential anti-cancer agent. In biochemistry, 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has been used to study the mechanism of action of various enzymes and proteins. In materials science, 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has been used to synthesize new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that plays a role in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate can induce apoptosis (programmed cell death) in cancer cells. 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells in vitro. In addition, 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate has been shown to inhibit the activity of AChE, which can lead to an increase in the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is its versatility. 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage of 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is its stability. 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is stable under a wide range of conditions, which makes it an ideal compound for use in lab experiments. One limitation of 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is its solubility. 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate. One direction is the development of new anti-cancer drugs based on 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate. Another direction is the study of the mechanism of action of 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate in more detail. Additionally, there is potential for the development of new materials based on 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate. Finally, there is potential for the development of new diagnostic tools based on 3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate.

properties

IUPAC Name

[3-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-7-9-17(10-8-15)26-14-20(24)23-22-13-16-4-2-5-18(12-16)27-21(25)19-6-3-11-28-19/h2-13H,14H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGUREQAWFVFOD-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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